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molecular formula C11H13N3OS B8627920 2-[(1H-Imidazole-2-sulfinyl)methyl]-N-methylaniline CAS No. 128936-03-8

2-[(1H-Imidazole-2-sulfinyl)methyl]-N-methylaniline

Cat. No. B8627920
M. Wt: 235.31 g/mol
InChI Key: NGQOOKJHDRGPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05082943

Procedure details

To a solution of 900 mg (4.11 mmol) of 2-(2-methylaminobenzylthio)imidazole in a mixture of 40 ml of chloroform and 10 ml of methanol was portionwise added under chilling with ice 880 mg (4.11 mmol, purity 80%) of m-chloroperbenzoic acid. The mixture was then stirred for 30 min. To the stirred mixture was added a saturated aqueous sodium hydrogencarbonate. The resulting aqueous solution was subjected to extraction with 50 ml of chloroform. The chloroform portion was taken out and the subjected to extraction with three portions of 10 ml of 0.1N aqueous NaOH and one portion of 20 ml of 0.1N aqueous NaOH to transfer a product into the aqueous fractions. The last three aqueous fractions were combined and made ammonia-alkaline by addition of 20% aqueous ammonium chloride to precipitate a crystalline product. The product was collected, washed sufficiently with water and dried under reduced pressure at room temperature to give 637 mg of the desired compound as a pale yellow crystalline product, yield 66%.
Name
2-(2-methylaminobenzylthio)imidazole
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
880 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:15]=[CH:14][CH:13]=[CH:12][C:4]=1[CH2:5][S:6][C:7]1[NH:8][CH:9]=[CH:10][N:11]=1.ClC1C=CC=C(C(OO)=[O:24])C=1.C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl.CO>[CH3:1][NH:2][C:3]1[CH:15]=[CH:14][CH:13]=[CH:12][C:4]=1[CH2:5][S:6]([C:7]1[NH:11][CH:10]=[CH:9][N:8]=1)=[O:24] |f:2.3|

Inputs

Step One
Name
2-(2-methylaminobenzylthio)imidazole
Quantity
900 mg
Type
reactant
Smiles
CNC1=C(CSC=2NC=CN2)C=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
ice
Quantity
880 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was portionwise added
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution was subjected to extraction with 50 ml of chloroform
EXTRACTION
Type
EXTRACTION
Details
the subjected to extraction with three portions of 10 ml of 0.1N aqueous NaOH and one portion of 20 ml of 0.1N aqueous NaOH
ADDITION
Type
ADDITION
Details
by addition of 20% aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
to precipitate a crystalline product
CUSTOM
Type
CUSTOM
Details
The product was collected
WASH
Type
WASH
Details
washed sufficiently with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CNC1=C(CS(=O)C=2NC=CN2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 637 mg
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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